molecular formula C13H17BrO B14756672 1-(4-Bromophenyl)cycloheptanol

1-(4-Bromophenyl)cycloheptanol

Cat. No.: B14756672
M. Wt: 269.18 g/mol
InChI Key: MQVVNLOVUAKMNF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cycloheptanol is an organic compound with the molecular formula C13H17BrO It is a cycloheptanol derivative where a bromophenyl group is attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)cycloheptanol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or 4-bromobenzoic acid.

    Reduction: 1-phenylcycloheptanol.

    Substitution: Various substituted cycloheptanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)cycloheptanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cycloheptanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcycloheptanol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromophenylcyclohexanol: Has a cyclohexane ring instead of a cycloheptane ring, affecting its chemical properties and applications.

Uniqueness

1-(4-Bromophenyl)cycloheptanol is unique due to the presence of both a bromophenyl group and a cycloheptanol structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromophenyl)cycloheptan-1-ol

InChI

InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(15)9-3-1-2-4-10-13/h5-8,15H,1-4,9-10H2

InChI Key

MQVVNLOVUAKMNF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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